Hydrochlorothiazide-d2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

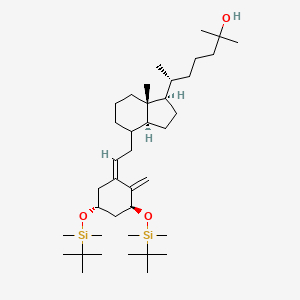

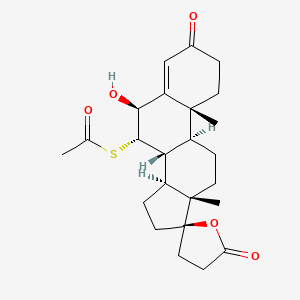

Hydrochlorothiazide-d2 is a deuterated form of hydrochlorothiazide, a thiazide diuretic commonly used to treat hypertension and edema. The deuterium atoms replace two hydrogen atoms in the hydrochlorothiazide molecule, which can be useful in various scientific studies, particularly those involving pharmacokinetics and metabolic pathways.

Mécanisme D'action

- Its primary targets are the organic anion transporters (OAT1, OAT3, and OAT4) , which transport HCTZ from the circulation into the epithelial cells of the DCT .

Target of Action

Biochemical Pathways

Analyse Biochimique

Biochemical Properties

Hydrochlorothiazide-d2, like its parent compound, plays a significant role in biochemical reactions within the body. It interacts with various enzymes and proteins, particularly those involved in the regulation of fluid balance and blood pressure . The compound’s molecular formula is C7H6D2ClN3O4S2, and it has a molecular weight of 299.75 .

Cellular Effects

This compound exerts its effects on various types of cells, particularly those in the kidneys. It inhibits the reabsorption of sodium and chloride ions from the distal convoluted tubules of the kidneys, leading to increased urine volume and decreased blood volume . This action influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to and inhibition of the sodium-chloride symporter in the distal convoluted tubule of the nephron . This prevents the reabsorption of sodium and chloride ions, leading to their excretion in the urine . The reduction in ion reabsorption decreases blood volume and reduces peripheral vascular resistance, thereby lowering blood pressure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, its diuretic effect can lead to a decrease in blood volume over time

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in dogs, the typical monotherapy dosage for Hydrochlorothiazide is 2–4 mg/kg, administered orally every 12 hours

Metabolic Pathways

This compound is involved in metabolic pathways related to fluid balance and blood pressure regulation . It interacts with enzymes involved in the reabsorption of sodium and chloride ions in the kidneys

Transport and Distribution

This compound is transported and distributed within cells and tissues, particularly in the kidneys where it exerts its primary effect . It interacts with the sodium-chloride symporter in the distal convoluted tubule of the nephron

Subcellular Localization

The subcellular localization of this compound is primarily at the sodium-chloride symporter in the distal convoluted tubule of the nephron in the kidneys . This localization allows it to effectively inhibit the reabsorption of sodium and chloride ions, leading to increased urine production and decreased blood volume .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Hydrochlorothiazide-d2 can be synthesized by incorporating deuterium into the hydrochlorothiazide molecule. One common method involves the reaction of paraformaldehyde with 5-chloro-2,4-disulfamoylaniline in nonaqueous media or the reaction of formaldehyde with 6-chloro-7-sulfamoyl-2H-1,2,4-benzothiadiazine-1,1-dioxide in aqueous alkaline solution . The deuterium atoms are introduced during these reactions by using deuterated reagents or solvents.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets stringent quality standards .

Analyse Des Réactions Chimiques

Types of Reactions

Hydrochlorothiazide-d2 undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Substitution reactions, particularly involving the sulfonamide group, are common.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions often involve acidic or basic catalysts to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be analyzed using techniques like HPLC and mass spectrometry .

Applications De Recherche Scientifique

Hydrochlorothiazide-d2 has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry to study the behavior of hydrochlorothiazide under different conditions.

Biology: Employed in metabolic studies to trace the pathways and interactions of hydrochlorothiazide in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of hydrochlorothiazide.

Industry: Applied in the development of new formulations and drug delivery systems

Comparaison Avec Des Composés Similaires

Hydrochlorothiazide-d2 is compared with other thiazide diuretics such as chlorthalidone and indapamide:

Chlorthalidone: Longer duration of action and higher potency but increased risk of electrolyte imbalances

Indapamide: Similar mechanism of action but differs in its pharmacokinetic profile and side effect profile.

This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in studies requiring isotopic labeling.

Conclusion

This compound is a valuable compound in scientific research, offering insights into the pharmacokinetics and metabolic pathways of hydrochlorothiazide. Its unique properties make it an essential tool in various fields, including chemistry, biology, medicine, and industry.

Propriétés

Numéro CAS |

1219798-89-6 |

|---|---|

Formule moléculaire |

C7H8ClN3O4S2 |

Poids moléculaire |

299.8 g/mol |

Nom IUPAC |

6-chloro-3,3-dideuterio-1,1-dioxo-2,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide |

InChI |

InChI=1S/C7H8ClN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-2,10-11H,3H2,(H2,9,12,13)/i3D2 |

Clé InChI |

JZUFKLXOESDKRF-SMZGMGDZSA-N |

SMILES isomérique |

[2H]C1(NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)[2H] |

SMILES canonique |

C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |

Apparence |

White to Off-White Solid |

melting_point |

265-267°C |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Numéros CAS associés |

58-93-5 (unlabelled) |

Synonymes |

6-Chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-d2-7-sulfonamide 1,1-Dioxide; Bremil-d2; Cidrex-d2; Dichlotride-d2; Diurizid-d2; Drenol-d2; Hidrochlortiazid-d2; Hydrex-d2; Oretic-d2; Pantemon-d2; Thiuretic-d2 |

Étiquette |

Hydrochlorothiazide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

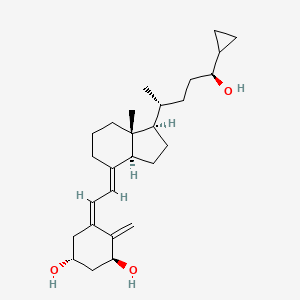

![(2E,4R)-4-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-Bis[[(tert-butyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-1-cyclopropyl-2-penten-1-one](/img/structure/B602404.png)

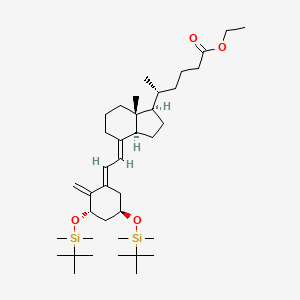

![5-[2-[1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602407.png)